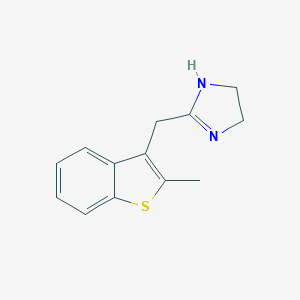

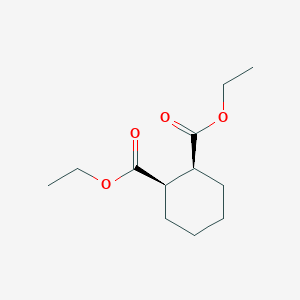

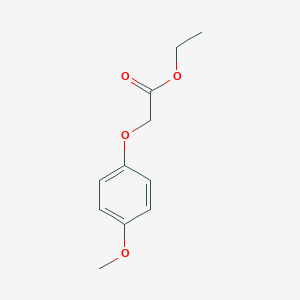

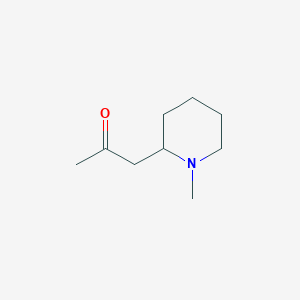

1,3-Dimethyl-2-(sulfinylamino)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered

Applications De Recherche Scientifique

Hydrogen Bonding in Solvents

One relevant area of research focuses on the interactions in mixtures involving solvents like Dimethyl Sulfoxide (DMSO), which shares a part of the name with the compound . DMSO is known for its ability to form hydrogen bonds with various co-solvents, influencing its physical and chemical properties (Kiefer, Noack, & Kirchner, 2011; Kiefer, Noack, & Kirchner, 2011). This property is critical for its use as a solvent in chemical syntheses and biomedical applications, highlighting the importance of understanding solvent interactions in chemical research.

Supramolecular Chemistry

Supramolecular chemistry, involving the self-assembly of molecules, is another area where compounds with similar complexity to 1,3-Dimethyl-2-(sulfinylamino)benzene might find application. The review by Cantekin, de Greef, and Palmans (2012) on Benzene-1,3,5-tricarboxamide highlights the use of such molecules in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Pharmacology and Synthetic Chemistry

Research on the pharmacological and synthetic profiles of compounds such as benzothiazepine reveals the potential for diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). This demonstrates the vast potential for chemical compounds in therapeutic applications, suggesting that a compound like 1,3-Dimethyl-2-(sulfinylamino)benzene could also be explored for similar activities.

Environmental and Industrial Applications

The study of dimethyl ether (DME) as an alternative fuel in compression ignition engines by Park and Lee (2014) showcases the environmental and industrial relevance of methylated compounds (Park & Lee, 2014). Although not directly related to 1,3-Dimethyl-2-(sulfinylamino)benzene, it underscores the interest in developing applications for compounds that offer environmental benefits and energy solutions.

Safety And Hazards

“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

1,3-dimethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVOUXRJSMZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-(sulfinylamino)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.